![molecular formula C23H29NO B13787969 N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German] CAS No. 6605-95-4](/img/structure/B13787969.png)
N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular arrangement, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether typically involves multi-step organic reactions. The initial steps often include the formation of intermediate compounds through reactions such as alkylation, acylation, and cyclization. These intermediates are then subjected to further chemical transformations, including reduction and etherification, to yield the final product. The reaction conditions, such as temperature, pressure, and choice of solvents, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether is scaled up using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.
化学反応の分析
Types of Reactions
N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more saturated analogs.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogens, alkyl groups, and other functional groups can be introduced using reagents like halogenating agents, alkyl halides, and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives with altered chemical and physical properties.
科学的研究の応用
N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein function.
類似化合物との比較
N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether can be compared with other similar compounds, such as:
N,N-Dimethyltryptamine (DMT): Both compounds share structural similarities but differ in their specific functional groups and biological activities.
N,N-Dimethylformamide (DMF): While DMF is primarily used as a solvent, N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether has broader applications in research and industry.
N,N-Dimethyl-3-sulfo-N-(3-{[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino}propyl)-1-propanaminium: This compound is used in specialized chemical reactions and has distinct properties compared to N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether.
特性
CAS番号 |
6605-95-4 |
|---|---|
分子式 |
C23H29NO |
分子量 |
335.5 g/mol |
IUPAC名 |
3-benzhydryloxy-7,9-dimethyl-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C23H29NO/c1-17-13-20-15-22(16-21(14-17)24(20)2)25-23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20-23H,13-16H2,1-2H3 |
InChIキー |
HVAGLFDOZPAKNY-UHFFFAOYSA-N |
正規SMILES |
CC1CC2CC(CC(C1)N2C)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(E)-but-2-enyl]morpholin-2-one](/img/structure/B13787900.png)
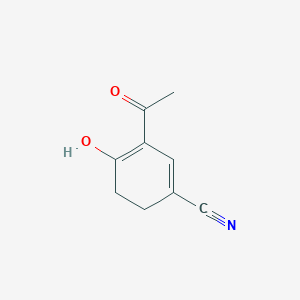
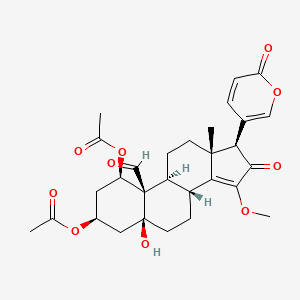
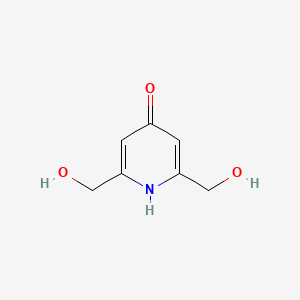
![4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13787913.png)
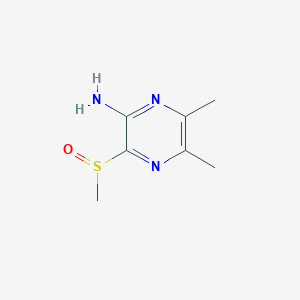
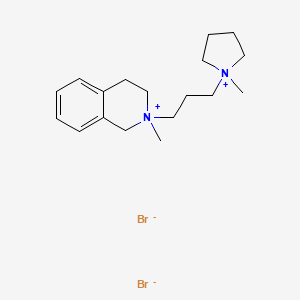
![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)
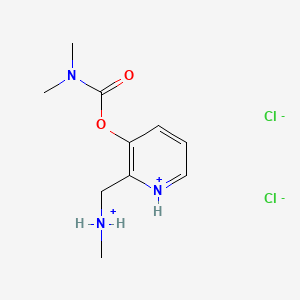

![1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B13787975.png)
